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This technical guide provides an in-depth overview of HPN217, a Tri-specific T cell Activating
Construct (TriTAC) developed by Harpoon Therapeutics. HPN217 is an investigational
immunotherapy for the treatment of relapsed/refractory multiple myeloma (RRMM). This
document details the molecular design, mechanism of action, preclinical data, and clinical
findings for HPN217, intended for an audience of researchers, scientists, and drug
development professionals.

Introduction to HPN217 and the TriTAC Platform

HPN217 is a novel, single polypeptide, tri-specific T cell engager engineered from Harpoon
Therapeutics' proprietary TriTAC platform.[1][2] This platform is designed to create small,
stable, and potent T cell engagers with extended half-lives. HPN217 is designed to redirect a
patient's own T cells to recognize and eliminate B-cell maturation antigen (BCMA)-expressing
multiple myeloma cells.[1][3] The construct has a molecular weight of approximately 53 kDa
and is produced in Chinese Hamster Ovary (CHO) cells.[2][4]

The key innovation of the TriTAC platform lies in its tri-specific design, which incorporates three
binding domains:
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e An anti-BCMA domain: This N-terminal single domain antibody (sdAb) specifically targets the
B-cell maturation antigen (BCMA, also known as TNFRSF17), a protein highly expressed on
the surface of malignant plasma cells in multiple myeloma.[2][3][4]

e An anti-CD3 domain: A C-terminal single-chain variable fragment (scFv) that binds to the
CD3 epsilon (CD3¢) subunit of the T cell receptor (TCR) complex on T cells, leading to T cell
activation.[2][4]

e An anti-albumin domain: A middle single domain antibody (sdAb) that binds to human serum
albumin (HSA).[2][4] This unique feature extends the serum half-life of the molecule, allowing
for more convenient dosing schedules.[2][3]

Mechanism of Action

HPN217's mechanism of action is based on the redirection of cytotoxic T lymphocytes (CTLS)
to kill BCMA-expressing tumor cells.[3] Upon intravenous administration, HPN217
simultaneously binds to BCMA on a myeloma cell and CD3¢ on a T cell.[2][3][4] This cross-
linking event mimics a natural immune synapse, triggering T cell activation, proliferation, and
differentiation into cytotoxic effector cells.[2][4] These activated T cells then release cytotoxic
granules containing perforin and granzymes, leading to the lysis of the targeted myeloma cells.

[5]

The inclusion of the albumin-binding domain is a key differentiator of the TriTAC platform. By
binding to endogenous serum albumin, HPN217's hydrodynamic size is increased, reducing its
renal clearance and significantly extending its circulating half-life.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HPN217-mediated T cell
activation and a general workflow for a T cell-dependent cellular cytotoxicity (TDCC) assay
used to evaluate its in vitro efficacy.
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Caption: HPN217 signaling pathway.
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Caption: Generalized TDCC experimental workflow.

Preclinical Data Summary

A summary of the key preclinical findings for HPN217 is presented in the tables below.

Table 1: Molecular Characteristics and Binding Affinities
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Parameter

Value

Method

Molecular Weight

~53 kDa

Anti-BCMA Domain

Single domain antibody (sdAb)

Anti-CD3 Domain

Single-chain variable fragment
(scFv)

Anti-Albumin Domain

Single domain antibody (sdAb)

Binding Affinity (Human

5.5nM Biolayer interferometry
BCMA)
Binding Affinity (Human Serum ) )
) 6 nM Biolayer interferometry
Albumin)
Binding Affinity (Human CD3g) 17 nM Biolayer interferometry

Data sourced from Patsnap Synapse.[6]

Table 2: In Vitro and In Vivo Activity

Parameter

Result

Model System

In Vitro Cytotoxicity (EC50)

0.05-0.7 nM

T cell-dependent cellular

cytotoxicity (TDCC) assays

In Vivo Efficacy

Dose-dependent tumor growth

suppression

RPMI-8226 multiple myeloma

xenograft model

Dose-dependent tumor growth

suppression

Jeko-1 mantle cell lymphoma

xenograft model

Pharmacokinetics (Half-life)

64 - 85 hours

Cynomolgus monkeys

In Vivo Stability

Stable and intact for up to 3

weeks

Cynomolgus monkeys

Data sourced from ResearchGate and Patsnap Synapse.[4][6]

Clinical Development and Efficacy
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HPN217 is being evaluated in a Phase 1/2 clinical trial (NCT04184050) in patients with
relapsed/refractory multiple myeloma who have received at least three prior therapies.[7][8]
The FDA has granted Fast Track designation to HPN217 for this indication.[8]

Table 3: Phase 1 Clinical Trial (NCT04184050) - Efficacy
Data

Parameter Value Patient Cohort

Higher doses (12 mg or 24 m
Overall Response Rate (ORR)  77% .g _( g 9
with step-dosing

63% 12 mg dose cohorts
Very Good Partial Response )
46% Higher doses (12 mg or 24 mg)
(VGPR) or better
53% 12 mg dose cohorts
Median Time to First Response 1.2 months 12 mg and 24 mg cohorts

All responders (as of Oct 17,

Median Duration of Response 20.5 months
2023 data cutoff)

Minimal Residual Disease 3 patients evaluated were

. _ Higher doses (12 mg or 24 mg)
(MRD) Negativity MRD negative

Data sourced from OncLive and GlobeNewswire.[9]

Table 4: Phase 1 Clinical Trial (NCT04184050) - Safety
and Tolerability
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Adverse Event Incidence Grade Patient Cohort

Cytokine Release

29% Grade 1 and 2 Step-up dosing
Syndrome (CRS)
16% Grade 1 and 2 12 mg cohorts
Immune Effector Cell-
Associated 0% Not recorded at higher

b -

Neurotoxicity dose levels
Syndrome (ICANS)

Anemia (49%),
Most Common Fatigue (37%), CRS
Treatment-Emergent (25%), Nausea (22%), )

_ All patients

Adverse Events Arthralgia (20%),
(=20%) Diarrhea (20%),

Transaminitis (20%)

Data sourced from OncLive and GlobeNewswire.[7][9]

The Phase 1 study established a recommended Phase 2 dose (RP2D) of 12 mg.[9] The data
suggest that HPN217 has a manageable safety profile with a low incidence of severe CRS and
no observed ICANS at the higher dose levels.[9]

Experimental Methodologies

While detailed, proprietary protocols are not publicly available, the following sections outline
generalized methodologies for the key experiments cited in the preclinical evaluation of
HPN217.

T cell-Dependent Cellular Cytotoxicity (TDCC) Assay

Objective: To determine the in vitro potency of HPN217 in mediating T cell killing of BCMA-
expressing target cells.

Generalized Protocol:

e Cell Preparation:
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o Target Cells: Culture a BCMA-positive multiple myeloma cell line (e.g., RPMI-8226).
Harvest and ensure high viability.

o Effector Cells: Isolate pan T cells or specific T cell subsets from healthy human donor
peripheral blood mononuclear cells (PBMCSs).

e Co-culture:

o Plate target cells at a determined density in a 96-well plate.

o Add effector cells at a specified effector-to-target (E:T) ratio.

o Add serial dilutions of HPN217 to the co-culture. Include a no-drug control.
e Incubation:

o Incubate the plate at 37°C in a humidified CO2 incubator for a predefined period (e.g., 24,
48, or 72 hours).

o Assessment of Cell Viability:
o Quantify target cell lysis using a validated method, such as:

» Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD or propidium iodide) and
antibodies to distinguish target and effector cells.

» Luminescence-based assay: Use a reagent that measures the release of a cytosolic
enzyme (e.g., LDH) from lysed cells or a viability reagent that measures the ATP content
of remaining viable cells.

o Data Analysis:
o Calculate the percentage of specific lysis for each HPN217 concentration.

o Plot the dose-response curve and determine the EC50 value using non-linear regression
analysis.

In Vivo Xenograft Tumor Model
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Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.

Generalized Protocol:

e Animal Model:

o Use immunodeficient mice (e.g., NSG mice) that can accept human cell line xenografts.

e Tumor Implantation:

o Subcutaneously implant a human multiple myeloma cell line (e.g., RPMI-8226) into the
flank of the mice.

o Allow tumors to establish and reach a predetermined size.

e Treatment:

o Randomize mice into treatment and control groups.

o Administer HPN217 intravenously at various dose levels and schedules. The control group
receives a vehicle control.

e Tumor Monitoring:

o Measure tumor volume using calipers at regular intervals throughout the study.

o Monitor animal body weight and overall health.

o Endpoint and Analysis:

o The study may be terminated when tumors in the control group reach a maximum
allowable size or after a predefined treatment period.

o Collect tumors for further analysis (e.g., histology, biomarker analysis).

o Compare tumor growth inhibition in the HPN217-treated groups to the control group.

Disclaimer: The experimental protocols provided above are generalized and intended for
illustrative purposes. They are based on standard immunological and in vivo pharmacology
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techniques and may not reflect the specific protocols used by Harpoon Therapeutics in the
development of HPN217.

Conclusion

HPN217, a tri-specific T cell activating construct, has demonstrated a promising efficacy and
safety profile in both preclinical models and early-phase clinical trials for relapsed/refractory
multiple myeloma. Its unique design, which includes an albumin-binding domain for half-life
extension, may offer advantages in terms of dosing convenience and tolerability. The robust
clinical activity observed at the recommended Phase 2 dose, coupled with a manageable
safety profile, supports the continued development of HPN217 as a potential new therapeutic
option for patients with multiple myeloma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [HPN217 Tri-specific T cell Activating Construct
(TriTAC): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589250#hpn217-tri-specific-t-cell-activating-
construct-tritac-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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